molecular formula C17H23N3O3 B1343889 Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate CAS No. 164519-21-5

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate

Cat. No. B1343889
M. Wt: 317.4 g/mol
InChI Key: VFFLTVRGXRGMBA-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate is a compound that is structurally related to piperidine derivatives, which are known for their pharmacological significance. Piperidine derivatives have been extensively studied due to their presence in various bioactive molecules and pharmaceuticals, including ergot alkaloids and synthetic drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives often

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Characterization : The compound Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate is synthesized through various chemical reactions involving intermediates and precursors such as ethyl isonipecotate, benzenesulfonyl chloride, and different N-aralkyl/aryl substituted 2-bromoacetamides. These synthetic routes are crucial for creating compounds with potential biological activities and are characterized using spectroscopic techniques like 1 H-NMR, IR, and mass spectral data (H. Khalid et al., 2016).

Biological Evaluation : In the search for new therapeutic agents, the synthesized compounds undergo biological evaluation. The antimicrobial activity, for example, is a significant area of study where these compounds are tested against various Gram-negative and Gram-positive bacteria. The results from these screenings help in determining the potential use of these compounds in medical applications (H. Khalid et al., 2016).

Medicinal Chemistry Applications

Drug Development : The structural and chemical properties of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate serve as a basis for developing novel drugs. Its derivatives are explored for various pharmacological activities, potentially leading to new therapeutic agents for diseases that lack effective treatments.

Stereospecific Reactions : The compound's stereospecific properties are harnessed in microbial reductions, producing enantiomerically enriched products. This aspect is crucial in the pharmaceutical industry, where the stereochemistry of a drug can significantly affect its efficacy and safety (Zhiwei Guo et al., 2006).

Chemical Synthesis and Characterization

Advanced Synthesis Techniques : The synthesis of related compounds involves advanced techniques like microwave-assisted routes, allowing modifications to the piperidine ring and other moieties. Such methodologies enhance the efficiency and yield of the synthesis process, contributing to the development of compounds with desired biological activities (U. Holzgrabe et al., 2003).

Structural Elucidation : The structure of synthesized compounds is determined using techniques like X-ray crystallography. This step is vital for confirming the molecular structure and understanding the compound's chemical behavior, which is essential for its application in drug development (A. Richter et al., 2022).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16-18-9-4-10-20(16)15-7-11-19(12-8-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFLTVRGXRGMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622763
Record name Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate

CAS RN

164519-21-5
Record name Phenylmethyl 4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164519-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyloxycarbonyl-4-(3-carboxymethyl-2-oxoperhydropyrimidin-1-yl)piperidine. Potassium tert-butoxide (52 mL, 1 M in tert-butanol) was added to l-benzyloxycarbonyl-4-(2-oxoperhydropyrimidin-1-yl)piperidine (15.0 g), and the solution was stirred for 35 minutes. tert-Butyl bromoacetate (7.65 mL) was then added, and the mixture was stirred overnight. The reaction mixture was diluted with tetrahydrofuran (20 mL) and dichloromethane (10 mL) followed by the addition of tetrabutylammonium iodide (1.74 g), potassium tert-butoxide (52 mL, 1 M in tert-butanol), and tert-butyl bromoacetate (7.65 mL). After being stirred overnight, the reaction mixture was diluted with dichloromethane and washed with water. The separated organic layer was dried, evaporated to an oil, and dissolved in 1 N hydrochloric acid (700 mL), tetrahydrofuran (200 mL), and methanol (200 mL). After being stirred overnight, the reaction mixture was concentrated in vacuo to remove the organic solvents. The resulting aqueous solution was extracted with dichloromethane, acidified with 2 N hydrochloric acid to a pH of 2, and extracted with dichloromethane. The first organic extract was concentrated to give unreacted 1-benzyloxycarbonyl-4-(2-oxoperhydropyrimidin-1-yl)piperidine (7.0 g). The second organic extract was washed with water, dried, and evaporated. The crude product was triturated from ether and filtered to give the title compound as a white solid (8.3 g); MS: m/z=376(M+1); NMR (CDCl3): 7.35 (m,5), 5.12 (s,2), 4.48 (m,1), 4.28 (m,2), 4.02 (s,2), 3.35 (m,2), 3.18 (m,2), 2.87 (m,2), 1.97 (m,2), 1.65 (m,4).
Name
1-Benzyloxycarbonyl-4-(3-carboxymethyl-2-oxoperhydropyrimidin-1-yl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three
[Compound]
Name
l-benzyloxycarbonyl-4-(2-oxoperhydropyrimidin-1-yl)piperidine
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
7.65 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
52 mL
Type
reactant
Reaction Step Six
Quantity
7.65 mL
Type
reactant
Reaction Step Six

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